2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base structure consists of a 4H-chromen-4-one core, which represents the fundamental chromene skeleton with a ketone functionality at the 4-position. The substitution pattern includes a 4-(dimethylamino)phenyl group at the 2-position of the chromene ring and methoxy groups at both the 7- and 8-positions of the benzene ring portion.
The molecular formula for the free base compound is C19H19NO4, while the hydrobromide salt form has the formula C19H20BrNO4. The systematic analysis reveals several key structural elements that define the compound's identity. The dimethylamino substituent on the phenyl ring introduces significant electron-donating character, which influences both the electronic distribution and the overall reactivity profile of the molecule. The presence of two methoxy groups at adjacent positions (7,8) creates a unique substitution pattern that differs from related compounds found in natural sources.
Comparative analysis with structurally related compounds demonstrates the specificity of this substitution pattern. For instance, the closely related compound 2-[4-(dimethylamino)phenyl]-7,8-dihydroxychromen-4-one (Eutropoflavin) differs only in having hydroxyl groups instead of methoxy groups at positions 7 and 8. This structural variation significantly impacts the compound's solubility characteristics, metabolic stability, and potential biological interactions. The molecular weight of the hydrobromide salt is approximately 378.21 grams per mole, with the bromide counterion contributing to the overall ionic character of the crystalline form.
The structural architecture also reveals important stereochemical considerations. The chromene ring system adopts a non-planar conformation, with the phenyl substituent at position 2 oriented at specific dihedral angles relative to the chromene core. This three-dimensional arrangement influences the compound's interaction with biological targets and affects its pharmacokinetic properties. The methoxy groups at positions 7 and 8 provide additional conformational flexibility while maintaining the aromatic character of the benzene ring portion.
Properties
CAS No. |
1205548-03-3 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H19NO4/c1-20(2)13-7-5-12(6-8-13)17-11-15(21)14-9-10-16(22-3)19(23-4)18(14)24-17/h5-11H,1-4H3 |
InChI Key |
MZECMKJLFNUZCR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC.Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OC)OC |
Synonyms |
2-[4-(Dimethylamino)phenyl]-7,8-dimethoxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Preparation Methods
Iodine/DMSO-Mediated Cyclization
Metal-Catalyzed Cyclization
Comparative Data :
Methoxylation of 7,8-Dihydroxy Groups
The 7,8-dihydroxyflavone intermediate is methylated to introduce methoxy groups.
Procedure :
Key Observation :
Selective methylation occurs at the 7 and 8 positions due to steric and electronic effects.
Introduction of the Dimethylamino Group
The dimethylamino group is introduced via the benzaldehyde precursor during chalcone synthesis. Using 4-dimethylaminobenzaldehyde ensures regioselective incorporation at the 4-position of the phenyl ring.
Purity Control :
Hydrobromide Salt Formation
The free base is treated with hydrobromic acid to form the salt.
Procedure :
Characterization :
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the chromenone core to a dihydrochromenone, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromenone compounds.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical reactivity and stability make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromenone core and functional groups. These interactions can modulate biological pathways and lead to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of synthetic flavonoids with modifications tailored for enhanced bioactivity. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The dimethylamino group at position 2 in the target compound enhances its ability to cross the blood-brain barrier, contributing to its neurogenic and antidepressant effects . In contrast, the fluorophenyl analog (Compound 7) lacks this property due to reduced electron-donating capacity . Methoxy vs. Hydroxy Groups: The 7,8-methoxy groups in the target compound improve metabolic stability compared to hydroxylated analogs (e.g., 5,6-dihydroxy derivatives), which are prone to rapid glucuronidation .
Structural Modifications and Solubility: The hydrobromide salt in the target compound increases aqueous solubility (critical for drug formulation) compared to neutral analogs like 8-bromo-2-(4-chlorophenyl)chromen-4-one, which is highly lipophilic . Nitro and Methylamino Groups: The nitro group in Compound 4-(4-bromophenyl)-...-chromen-5(6H)-one introduces steric hindrance, reducing solubility but enhancing interactions with cellular targets (e.g., kinases in cancer cells) .
Thermal and Chemical Stability: The target compound decomposes at 230–232°C, similar to other brominated flavonoids (e.g., Compound 8-bromo-2-(4-chlorophenyl)chromen-4-one, stable up to 250°C) . Methoxy groups confer resistance to oxidative degradation compared to hydroxylated derivatives .
Biological Activity
2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide, a compound featuring a chromenone core, has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and specific activities, particularly its cytotoxic effects against various cancer cell lines.
- Molecular Formula : C19H20BrNO4
- Molecular Weight : 406.27 g/mol
- IUPAC Name : 2-[4-(dimethylamino)phenyl]-7,8-dimethoxychromen-4-one
- CAS Number : 1205548-03-3
Synthesis
The synthesis of this compound typically involves the condensation of 4-(dimethylamino)benzaldehyde with 7,8-dimethoxy-4H-chromen-4-one under acidic conditions. The reaction is facilitated by a catalyst like p-toluenesulfonic acid and requires careful temperature control to optimize yield and purity .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several human tumor cell lines using the MTT assay. The results indicate significant cytotoxic activity, with IC50 values in the low nanomolar range for various cancer types:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| KB (Nasopharyngeal) | 0.5 | High sensitivity |
| MCF-7 (Breast) | 0.7 | Moderate sensitivity |
| A2780 (Ovary) | 0.6 | Effective against ovarian cancer |
| Saos-2 (Osteosarcoma) | 0.8 | Notable activity |
| EJ (Bladder) | 1.0 | Lower sensitivity |
These findings suggest a promising potential for this compound as an anticancer agent .
The proposed mechanism of action for 2-(4-(Dimethylamino)phenyl)-7,8-dimethoxy-4H-chromen-4-one hydrobromide involves interaction with various molecular targets within cells. It is believed to modulate biological pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : Its chromenone structure allows for binding to receptors that regulate cell growth and apoptosis .
Case Studies
In a comparative study of similar chromenone derivatives, compounds with halogen substitutions at specific positions exhibited enhanced cytotoxicity. For instance, substitution at the C3 position significantly increased potency against cancer cell lines, indicating that structural modifications can optimize biological activity .
Q & A
Basic: What is the standard synthetic route for preparing this compound, and how is demethylation achieved?
Methodological Answer:
The compound is synthesized via demethylation of its methoxy precursor. In a typical procedure (e.g., for the closely related 4'-DMA-7,8-DHF·HBr), the methoxy derivative is refluxed with hydrobromic acid (HBr) overnight. The reaction mixture is then neutralized with NaHCO₃, extracted with 1-butanol, and purified via recrystallization (50% methanol/dichloromethane) to yield the hydrobromide salt. Key steps include controlling reaction time and acid concentration to optimize yield (~52%) and purity .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
1H NMR and MS-ESI are essential for structural confirmation. For example:
- 1H NMR identifies proton environments (e.g., dimethylamino protons at δ ~3.0 ppm, aromatic protons in the chromenone ring).
- MS-ESI confirms molecular weight ([M+H]+ peak).
- Elemental analysis (C, H, N, Br) validates stoichiometry.
- HPLC ensures purity (>95% by area normalization) .
Advanced: How is X-ray crystallography applied to resolve its crystal structure, and what challenges arise?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-97) is used for refinement. Challenges include:
- Crystal quality : Slow evaporation from polar solvents (e.g., methanol) improves crystal growth.
- Hydrogen bonding : Intramolecular N–H⋯O bonds (e.g., 2.1 Å) and π-π stacking must be resolved.
- Disorder handling : Use SQUEEZE in PLATON to model solvent-accessible voids. Data-to-parameter ratios >10 ensure reliability .
Advanced: How can spectral data contradictions (e.g., unexpected NMR signals) be addressed?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) identifies rotational barriers in dimethylamino groups.
- Solvent artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra to rule out solvent-induced shifts.
- Impurity deconvolution : Use 2D-COSY or HSQC to isolate overlapping signals. Cross-validate with MS fragmentation patterns .
Advanced: What experimental designs are used to assess pharmacological activity (e.g., antimicrobial)?
Methodological Answer:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Dose-response curves : Use 96-well plates with serial dilutions (1–100 µg/mL) and resazurin viability staining.
- Control groups : Include positive (e.g., ciprofloxacin) and vehicle (DMSO) controls. Replicate experiments (n=3) to ensure statistical significance .
Advanced: How are hydrogen-bonding networks analyzed in its crystal lattice?
Methodological Answer:
- PLATON/ Mercury : Generate hydrogen-bond tables (donor-acceptor distances, angles). For example, C=O⋯H–N interactions (2.8–3.2 Å, 150–170° angles).
- Graph-set notation : Classify motifs (e.g., R₂²(8) rings) to compare packing with analogs.
- Thermal ellipsoids : Assess atomic displacement parameters (ADPs) to identify rigid vs. flexible regions .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Recrystallization : Optimize solvent polarity (e.g., methanol/dichloromethane mixtures).
- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (ethyl acetate/hexane).
- Centrifugation : Remove insoluble salts (e.g., excess HBr) after neutralization .
Advanced: How can low reaction yields during synthesis be mitigated?
Methodological Answer:
- Reaction monitoring : TLC (silica, UV detection) tracks intermediate formation.
- Acid concentration : Adjust HBr molarity (e.g., 48% vs. 33%) to balance demethylation vs. decomposition.
- Temperature control : Reflux at 110°C (oil bath) minimizes side reactions. Scale-down trials (1–5 mmol) optimize conditions .
Advanced: What computational tools aid in modeling its 3D structure and interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Gaussian09 calculates optimized geometries (B3LYP/6-31G* basis set).
- Molecular docking (AutoDock Vina) : Predict binding to biological targets (e.g., kinases) using PDB structures.
- Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular contacts (e.g., H⋯Br interactions) .
Basic: What solvents are optimal for solubility and stability studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
